N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-Dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with pyridin-3-yl and 1H-pyrrol-1-yl groups, linked via a sulfanyl bridge to an acetamide moiety bearing a 2,6-dichlorophenyl group.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-14-6-3-7-15(21)17(14)23-16(28)12-29-19-25-24-18(13-5-4-8-22-11-13)27(19)26-9-1-2-10-26/h1-11H,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNRBRVQYORDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl2N6OS |
| Molecular Weight | 445.3 g/mol |
| CAS Number | 886933-23-9 |
The structure features a dichlorophenyl group and a triazole moiety linked via a sulfanyl group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. The structure of the compound suggests potential mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.
Antitumor Activity
In vitro studies have demonstrated that triazole derivatives can possess significant antitumor activity. A study on related compounds revealed broad-spectrum activity against various cancer cell lines. The presence of the pyridine and triazole rings is hypothesized to enhance interaction with cellular targets, leading to apoptosis in cancer cells.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. In models of neuroinflammation, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce microglial activation. This suggests that this compound may offer therapeutic benefits in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected the MIC (Minimum Inhibitory Concentration) values. The most effective derivatives had substitutions that enhanced lipophilicity and allowed for better membrane penetration.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Triazole Derivative A | 8 | Staphylococcus aureus |
| Triazole Derivative B | 16 | Escherichia coli |
Study 2: Antitumor Evaluation
In another study focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The results showed that modifications in the triazole ring could lead to increased cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative C | 5.0 | HeLa (Cervical Cancer) |
| Triazole Derivative D | 3.5 | MCF7 (Breast Cancer) |
Comparison with Similar Compounds
Table 1: Substituent Comparison on Triazole Core
Variations in Acetamide Aryl Groups
The 2,6-dichlorophenyl group in the target compound contrasts with substituents in analogs:
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) : A pesticidal compound with a 2,6-dimethylphenyl group, highlighting how electron-donating methyl groups vs. electron-withdrawing chlorines affect bioactivity .
- N-(4-Chlorophenyl) analogs (e.g., 6 m) : The para-chloro substitution in 6 m may reduce steric hindrance compared to the ortho-dichloro configuration in the target compound .
Table 2: Acetamide Aryl Group Comparison
Spectral and Physicochemical Properties
IR and HRMS Data
NMR Chemical Shifts
As shown in , NMR shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example, replacing pyridinyl with naphthyloxy (as in 6 m) would alter electron density, reflected in chemical shift disparities in these regions .
Table 3: NMR Shift Comparison in Key Regions
| Compound | Region A (ppm) | Region B (ppm) | Inference |
|---|---|---|---|
| Target Compound | – | – | Expected shifts influenced by pyridine |
| Rapamycin Analog | Variable | Variable | Substituent localization via shifts |
Implications of Structural Differences
The lumping strategy () justifies grouping these compounds based on shared triazole-acetamide frameworks, which likely undergo similar reactivity (e.g., nucleophilic substitution at the sulfanyl group). However, substituent-driven variations in electronic and steric profiles critically modulate properties such as solubility, metabolic stability, and target binding . For instance, the pyridinyl group in the target compound may enhance hydrogen bonding compared to bulkier tert-butylphenyl substituents in 477313-65-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
